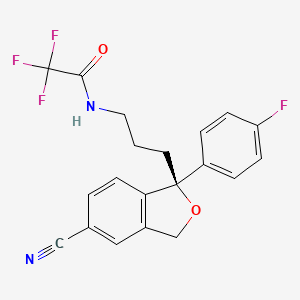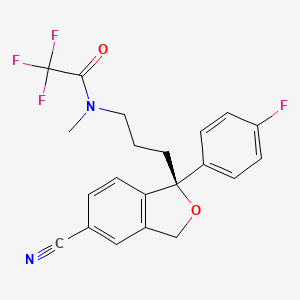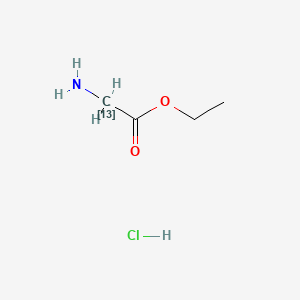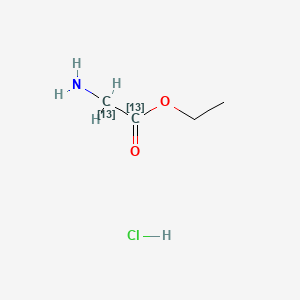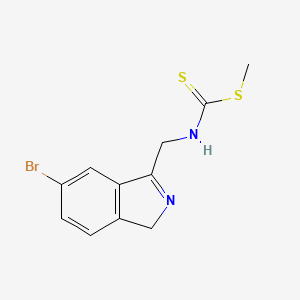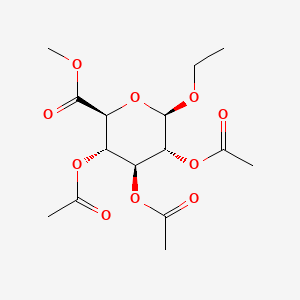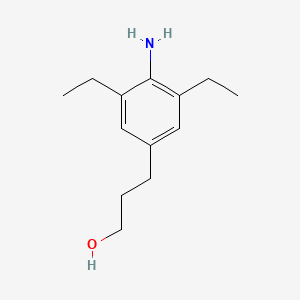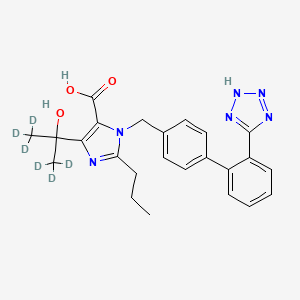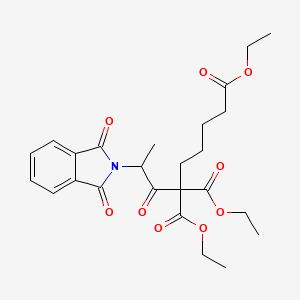
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound is usually carried out in controlled environments to ensure high purity and yield. The process involves the use of specialized equipment to maintain the required reaction conditions, such as temperature and pressure, and to facilitate the separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the phthalimido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate involves its interaction with specific molecular targets. The phthalimido group plays a crucial role in its biological activity, potentially interacting with proteins and enzymes to modulate their functions. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-7-phthalimido-1,5,5-octanetricarboxylic Acid Triethyl Ester: Shares structural similarities but differs in functional groups and reactivity.
Ethyl-6,6-dicarbethoxy-7-oxo-8-phthalimidopelargonate: Known for its unique combination of ester and phthalimido groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in chloroform and crystalline nature also set it apart from similar compounds .
Propriétés
IUPAC Name |
triethyl 7-(1,3-dioxoisoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO9/c1-5-33-19(27)14-10-11-15-25(23(31)34-6-2,24(32)35-7-3)20(28)16(4)26-21(29)17-12-8-9-13-18(17)22(26)30/h8-9,12-13,16H,5-7,10-11,14-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXNIQAJBGNNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661956 |
Source


|
| Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95820-20-5 |
Source


|
| Record name | Triethyl 7-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-6-oxooctane-1,5,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
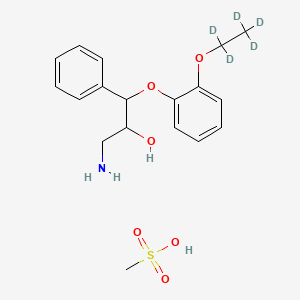
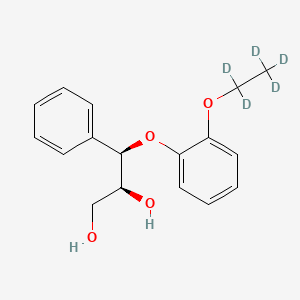
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
